In-Depth Technical Guide to 2,5-Dichloropyrimidine (CAS No. 22536-67-0)
In-Depth Technical Guide to 2,5-Dichloropyrimidine (CAS No. 22536-67-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 2,5-Dichloropyrimidine, a versatile building block in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Properties
2,5-Dichloropyrimidine is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂N₂. It is a white to light yellow crystalline solid at room temperature and is utilized as a key intermediate in the synthesis of a variety of functionalized pyrimidine (B1678525) derivatives.[1]
Table 1: Physicochemical Properties of 2,5-Dichloropyrimidine
| Property | Value | Reference(s) |
| CAS Number | 22536-67-0 | [2] |
| Molecular Formula | C₄H₂Cl₂N₂ | [2] |
| Molecular Weight | 148.97 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 48-55 °C | [3] |
| Boiling Point | 190 °C | [2] |
| Density | 1.493 g/cm³ | [2] |
| Flash Point | 107.2 °C (closed cup) | [3] |
| Vapor Pressure | 0.0152 mmHg at 25°C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Refractive Index | 1.559 | [2] |
Table 2: Spectroscopic Data for 2,5-Dichloropyrimidine
| Spectrum Type | Key Features/Data | Reference(s) |
| Mass Spectrum (GC-MS) | Molecular Ion (M+): m/z 148, 150 (isotopic pattern for two chlorine atoms) | |
| Infrared (FT-IR) | Characteristic peaks for C-Cl, C=N, and aromatic C-H vibrations. | |
| ¹H NMR | Data not available in the searched resources. | |
| ¹³C NMR | Data not available in the searched resources. |
Safety and Handling
2,5-Dichloropyrimidine is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life. When handling this compound, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3] Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501[3]
Experimental Protocols
Synthesis of 2,5-Dichloropyrimidine
A reported synthesis of radiolabeled 2,5-Dichloropyrimidine can be adapted for a general, non-radiolabeled preparation. This method involves the condensation of urea (B33335) with 2-chloromalonaldehyde (B104417), followed by chlorination with phosphorus oxychloride (POCl₃).
Materials:
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Urea
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2-Chloromalonaldehyde
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Phosphorus oxychloride (POCl₃)
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Appropriate solvents (e.g., toluene) and reagents for workup.
Procedure:
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Condensation: Urea is reacted with 2-chloromalonaldehyde in a suitable solvent. The reaction mixture is heated to facilitate the condensation and formation of a pyrimidine precursor.
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Chlorination: The resulting intermediate is then treated with phosphorus oxychloride (POCl₃) to introduce the chloro groups at the 2 and 5 positions. This step is typically performed under reflux conditions.
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Workup and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2,5-Dichloropyrimidine.
Key Reactions of 2,5-Dichloropyrimidine in Drug Development
2,5-Dichloropyrimidine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the selective introduction of various substituents at the chloro-positions, enabling the synthesis of diverse libraries of compounds for drug discovery.
This reaction is used to form carbon-carbon bonds by coupling 2,5-Dichloropyrimidine with an organoboron compound.
General Protocol:
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To a reaction vessel under an inert atmosphere, add 2,5-Dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.
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Heat the reaction mixture to a temperature ranging from 80 to 110 °C.
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Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent.
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Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
This reaction facilitates the formation of carbon-nitrogen bonds by coupling 2,5-Dichloropyrimidine with a primary or secondary amine.
General Protocol:
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In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).
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Add 2,5-Dichloropyrimidine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
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Add an anhydrous, aprotic solvent such as toluene (B28343) or 1,4-dioxane.
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Seal the vessel and heat the reaction mixture, typically between 80 and 110 °C.
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Monitor the reaction for completion.
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After cooling, the reaction is worked up by quenching with water or an aqueous ammonium (B1175870) chloride solution, followed by extraction with an organic solvent.
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The combined organic extracts are dried, concentrated, and the product is purified by column chromatography.
Applications in Drug Discovery: Inhibition of MSK1 Signaling Pathway
Derivatives of 2,5-Dichloropyrimidine have been identified as potent covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] MSK1 is a key enzyme in cellular signaling pathways that regulate gene expression in response to stress and mitogens. Dysregulation of the MSK1 pathway is implicated in inflammatory diseases and some cancers.
The 2,5-dichloropyrimidine scaffold serves as a reactive electrophile that can form a covalent bond with a cysteine residue (Cys440) in the C-terminal kinase domain of MSK1, leading to irreversible inhibition of the enzyme.[1]
Drug Discovery Workflow
The use of 2,5-Dichloropyrimidine as a starting material in drug discovery follows a well-defined workflow, from initial library synthesis to the identification of lead compounds.
